molecular formula C10H13O4PS2 B087041 Phenthoate acid CAS No. 13376-78-8

Phenthoate acid

Cat. No.: B087041
CAS No.: 13376-78-8
M. Wt: 292.3 g/mol
InChI Key: WYDIDFDHSKJUKT-UHFFFAOYSA-N
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Description

Phenthoate acid is an organophosphate compound primarily used as an insecticide and acaricide. It is known for its non-systemic action, meaning it does not spread throughout the plant but acts on contact and ingestion by pests. The chemical structure of this compound includes a phosphorodithioate group, which is responsible for its insecticidal properties .

Mechanism of Action

Target of Action

Phenthoate is an organophosphate non-systemic insecticide and acaricide . It primarily targets a variety of pests including Lepidoptera, jassids, aphids, soft scales, mosquitoes, blowflies, houseflies, and ked . The primary biochemical target of Phenthoate is the enzyme acetylcholinesterase .

Mode of Action

Phenthoate acts as a cholinesterase inhibitor . It interacts with its targets by inhibiting the enzyme acetylcholinesterase, which is essential for the proper functioning of the nervous system in insects. This inhibition disrupts the transmission of nerve impulses in the insects, leading to their paralysis and eventual death .

Biochemical Pathways

The inhibition of acetylcholinesterase by Phenthoate disrupts the normal biochemical pathways in the target organisms. This disruption affects the nervous system, leading to overstimulation and eventual failure. The specific downstream effects of this disruption depend on the particular organism and its physiological state .

Pharmacokinetics

Phenthoate is rapidly absorbed, distributed, and metabolized in organisms . The compound is degraded by hydrolysis of the carboethoxy moiety, cleavage of the P-S or C-S bond, and removal of the methoxy group by either direct demethylation or hydrolytic cleavage of the P-O bond . The metabolites, including demethyl phenthoate, demethyl phenthoate acid, demethyl phenthoate oxon acid, O,O-dimethyl phosphorodithioic and phosphorothioic acids, are excreted predominantly in urine .

Result of Action

The result of Phenthoate’s action is the disruption of the normal functioning of the nervous system in the target organisms, leading to their paralysis and eventual death . On a molecular level, this is achieved through the inhibition of the enzyme acetylcholinesterase, which disrupts the transmission of nerve impulses .

Action Environment

The action, efficacy, and stability of Phenthoate can be influenced by various environmental factors. For instance, the compound’s degradation is relatively slight after about 20 days in water-ethanol 1:1 solutions buffered to pH 3.9, 5.8, and 7.8. At ph 97, the degradation is approximately 25% after 20 days . Furthermore, the compound’s solubility in water and various organic solvents can affect its distribution and efficacy in different environments .

Biochemical Analysis

Biochemical Properties

Phenthoate acid interacts with several enzymes and proteins within the body. It has been observed to significantly reduce brain acetylcholinesterase (AChE) activity, an indicator of neurotoxicity . Additionally, it increases plasma glutamate-oxalacetate transaminase (PGOT) and plasma glutamate pyruvate transaminase (PGPT) activities .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by causing oxidative stress and upsurging energy demands . This organophosphate chemical also alters blood, gills, and kidney morphology .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It inhibits the activity of certain enzymes, leading to a decrease in serum calcium levels and a significant reduction in blood glucose levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The LC50 of Phenthoate 50 EC for fish was found to be 7.39 (6.716–8.076) ppm at 96 hours . This indicates the product’s stability and degradation over time, as well as its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study involving mice, this compound was found to induce oxidative stress in hepatocytes . This cytotoxicity increased in a time- and concentration-dependent manner .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, leading to changes in metabolic flux or metabolite levels . For example, it decreases the levels of antioxidant enzymes and reduced glutathione (GSH) in hepatocytes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenthoate acid is synthesized through a series of organic reactions, primarily involving esterification and phosphorodithioate formation. The general synthetic route includes the reaction of ethyl mandelate with dimethyl phosphorodithioate under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using similar methods as in laboratory synthesis but optimized for efficiency and yield. The process includes:

Chemical Reactions Analysis

Types of Reactions

Phenthoate acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenthoate acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenthoate acid is unique in its specific structural configuration, which provides a balance between efficacy and safety. Its relatively lower toxicity to mammals compared to some other organophosphates makes it a preferred choice in certain applications .

Properties

IUPAC Name

2-dimethoxyphosphinothioylsulfanyl-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13O4PS2/c1-13-15(16,14-2)17-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDIDFDHSKJUKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=S)(OC)SC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13O4PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058305
Record name Phenthoate acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13376-78-8
Record name TH-3461
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013376788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenthoate acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TH-3461
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55H874A3M9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary degradation pathway of Phenthoate in soil, and how does this relate to Phenthoate acid?

A1: Research indicates that Phenthoate degrades in soil primarily through the action of soil enzymes, specifically extracellular heat-labile enzymes. [, ] These enzymes break down Phenthoate into its primary metabolite, this compound, through a hydrolysis reaction. [] This degradation process is rapid and occurs under both aerobic and anaerobic conditions. []

Q2: Does the presence of impurities in technical Phenthoate formulations impact its degradation?

A2: Yes, impurities commonly found in technical Phenthoate formulations, such as O,S,S-Trimethyl phosphorodithioate (TMPDT) and O,O,S-trimethyl phosphorothioate (TMPT), can significantly inhibit the enzymatic degradation of Phenthoate. [] These impurities impede the activity of rat liver and plasma carboxylesterases, enzymes responsible for converting Phenthoate to the less toxic this compound. [] This inhibition can potentially lead to a build-up of Phenthoate in biological systems.

Q3: How does this compound interact with human acetylcholinesterase (HuAChE) at a molecular level?

A4: Computational docking studies reveal that this compound exhibits a strong binding affinity for HuAChE. [] This interaction involves pi-cation interactions with aromatic amino acids within the enzyme's active site, notably Trp86. [] This binding interaction ultimately contributes to the inhibition of HuAChE, a key enzyme in the nervous system.

Q4: What happens to Phenthoate when applied to citrus fruits, and how is this compound involved?

A5: Research on citrus fruits reveals that Phenthoate undergoes alterations after application. [, ] While the specifics of these alterations and the potential role of this compound require further investigation, this finding highlights the importance of understanding the fate of Phenthoate and its metabolites in food products.

Q5: What are the environmental implications of Phenthoate and this compound?

A6: Although the provided research doesn't delve into the specific ecotoxicological effects of Phenthoate and this compound, their presence in soil and water systems warrants further investigation. [, ] Understanding their persistence, potential bioaccumulation, and impact on non-target organisms is crucial for assessing the environmental risks associated with Phenthoate use.

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